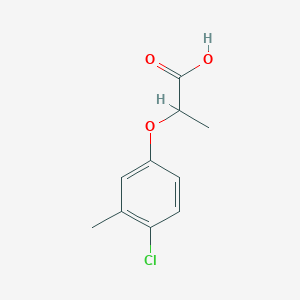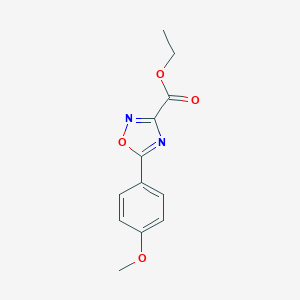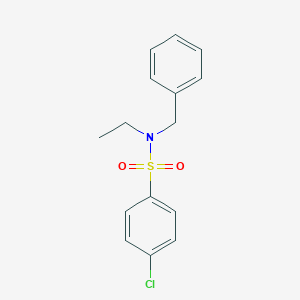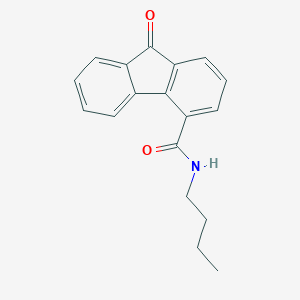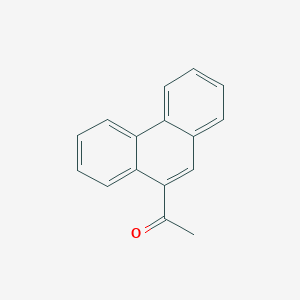
9-乙酰菲
描述
9-Acetylphenanthrene is an organic compound with the molecular formula C16H12O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of an acetyl group (CH3CO) attached to the ninth position of the phenanthrene structure. 9-Acetylphenanthrene is a colorless to pale yellow crystalline solid with a melting point of approximately 73-74°C .
科学研究应用
9-Acetylphenanthrene has several scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 9-acetylphenanthrene involves the reaction of 9-cyanophenanthrene with methyl iodide in the presence of magnesium turnings and anhydrous ether. The reaction proceeds under a nitrogen atmosphere to form the Grignard reagent, which is then treated with hydrochloric acid to yield 9-acetylphenanthrene .
Another method involves the Claisen condensation of methyl phenanthrene-9-carboxylate with ethyl acetate, followed by the scission of the resulting phenanthroylacetic ester . Additionally, 9-acetylphenanthrene can be obtained by the reaction of 9-phenanthrylmagnesium bromide with acetyl chloride .
Industrial Production Methods
Industrial production methods for 9-acetylphenanthrene are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
9-Acetylphenanthrene undergoes various types of chemical reactions, including:
Reduction: Reduction of 9-acetylphenanthrene with lithium aluminium hydride can yield 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9-position of the phenanthrene ring.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide and molybdenum acetylacetonate are commonly used for oxidation reactions.
Substitution: Halogenation can be achieved using bromine or other halogenating agents.
Major Products Formed
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Halophenanthrene derivatives
作用机制
The mechanism of action of 9-acetylphenanthrene involves its interaction with molecular targets such as glucocorticoid receptors. The acetyl group at the ninth position of the phenanthrene ring enhances its binding affinity to these receptors, influencing hormone-related pathways . The exact molecular pathways and targets involved in its biological activity are still under investigation.
相似化合物的比较
Similar Compounds
2-Acetylphenanthrene: Another acetylated derivative of phenanthrene with the acetyl group at the second position.
9-Acetylanthracene: An acetylated derivative of anthracene, a polycyclic aromatic hydrocarbon with three fused benzene rings in a linear arrangement.
1-Acetylpyrene: An acetylated derivative of pyrene, a polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
9-Acetylphenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the acetyl group at the ninth position of the phenanthrene ring influences its reactivity and interaction with molecular targets, distinguishing it from other acetylated derivatives .
属性
IUPAC Name |
1-phenanthren-9-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAWZBYTTXSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174328 | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-77-2 | |
| Record name | 9-Acetylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acetylphenanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 9-phenanthryl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Acetylphenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WA3NLH5LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the different methods for synthesizing 9-acetylphenanthrene?
A1: While direct Friedel-Crafts acetylation of phenanthrene can produce 9-acetylphenanthrene, the reaction yields a mixture of isomers. [] The distribution of these isomers is highly dependent on the reaction conditions, including the solvent and method of reagent mixing. [, ] For instance, using ethylene dichloride as a solvent favors the formation of 9-acetylphenanthrene (54% yield). [] Alternatively, Ruthenium-catalyzed hydrosilylation offers a regioselective approach for synthesizing polymers containing 9-acetylphenanthrene units. [] This method allows for the controlled anti-Markovnikov addition of 9-acetylphenanthrene to poly(vinylmethylsiloxane). []
Q2: How does the position of the acetyl group on the phenanthrene ring influence reactivity?
A2: Research indicates that the position of the acetyl group significantly affects the reactivity of acetylphenanthrene derivatives. [] Competitive Perrier acetylation studies revealed that 3-phenanthryl exhibits higher reactivity compared to 9-phenanthryl, followed by 1-phenanthryl, 2-phenanthryl, and lastly 4-phenanthryl. [] This difference in reactivity can be attributed to the varying electronic and steric effects exerted by the acetyl group at different positions on the phenanthrene ring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


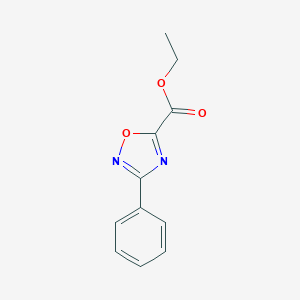
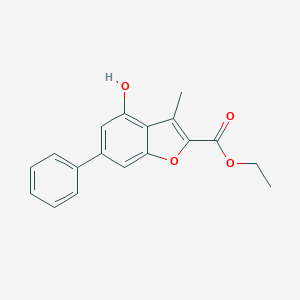
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)
![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
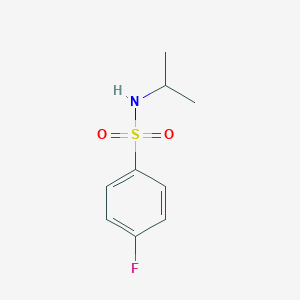
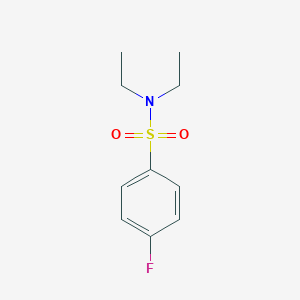

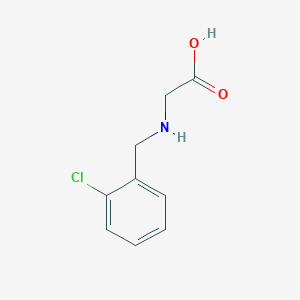
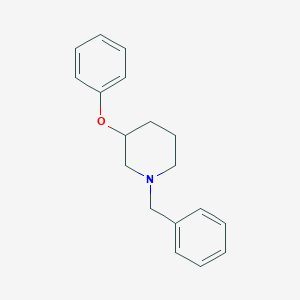
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)
